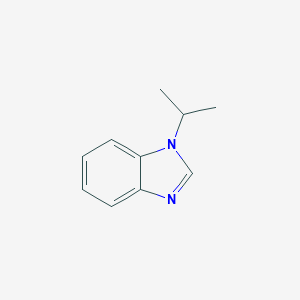

1-Propan-2-ylbenzimidazole

Description

Significance of the Benzimidazole (B57391) Core in Contemporary Chemical Design

The benzimidazole nucleus is widely regarded as a "privileged scaffold" in drug discovery. swan.ac.uk This status is attributed to its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to interact readily with various biological macromolecules. swan.ac.uk The core structure possesses both hydrogen-bond donor (the N-H group) and acceptor (the imine nitrogen) sites, facilitating strong and specific binding to enzyme active sites and receptors. swan.ac.ukontosight.ai

Furthermore, the aromatic nature of the benzimidazole system allows for π-π stacking interactions, which are crucial for the stability of molecule-target complexes. ontosight.ai This combination of features has led to the incorporation of the benzimidazole moiety into a wide array of clinically approved drugs with diverse therapeutic applications. researchgate.net The stability and bioavailability of benzimidazole-based compounds further enhance their appeal in the design of new chemical entities. google.com

Overview of Substituted Benzimidazole Scaffolds in Modern Organic and Materials Chemistry

The versatility of the benzimidazole core is evident in the vast library of substituted derivatives that have been synthesized and studied. By modifying the scaffold at various positions—most commonly at the N-1, C-2, and C-5/C-6 positions—researchers can fine-tune the steric and electronic properties of the molecule to achieve desired functions. swan.ac.uk

In organic chemistry, synthetic methodologies for creating substituted benzimidazoles are well-established, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. researchgate.netchemicalbook.com These methods have been refined to include greener and more efficient protocols, such as those using microwave irradiation or novel catalytic systems. nih.govsmolecule.com

The resulting substituted benzimidazoles exhibit a broad spectrum of activities, making them key components in the development of agents with potential antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiiith.ac.in In materials science, benzimidazole derivatives are explored for their applications as ligands in asymmetric catalysis and as components of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The ability of the benzimidazole unit to participate in supramolecular assembly through various non-covalent interactions also makes it a valuable component for creating advanced materials with tailored properties. researchgate.net

Contextualizing 1-Propan-2-ylbenzimidazole within Heterocyclic Compound Research

This compound, also known as 1-isopropyl-1H-benzimidazole, is a specific derivative within the larger family of N-alkylated benzimidazoles. Its structure consists of the core benzimidazole ring system with an isopropyl group attached to one of the nitrogen atoms. The introduction of the isopropyl group at the N-1 position influences the compound's solubility, steric profile, and electronic properties. iith.ac.in

The synthesis of N-isopropyl benzimidazole can be achieved through the alkylation of benzimidazole with an isopropyl halide. iith.ac.inacs.org Research on this compound and its derivatives is often focused on its role as a key intermediate or building block for the synthesis of more complex molecules with specific functional properties. iith.ac.inchemeo.com For instance, it serves as a precursor for creating ligands for metal complexes and for developing novel compounds with potential applications in medicinal chemistry and materials science. iith.ac.incdnsciencepub.com The study of this compound and its derivatives helps to elucidate the structure-activity relationships within the broader class of N-substituted benzimidazoles.

Physicochemical Properties and Synthesis of this compound and Related Compounds

The study of this compound is underpinned by an understanding of its physical and chemical characteristics, as well as the methods for its synthesis.

Physicochemical Data

The properties of this compound and a closely related compound are summarized below. This data is crucial for its characterization and for designing synthetic routes and applications.

| Property | This compound (N-isopropylbenzimidazole) | 2-Propan-2-yl-1H-benzimidazole (2-isopropyl-1H-benzimidazole) |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol | 160.22 g/mol |

| Appearance | Yellow oil iith.ac.in | - |

| Boiling Point | 184–188 °C iith.ac.in | - |

| LogP (Octanol/Water) | - | 2.204 |

| Water Solubility (log₁₀ws) | - | -3.45 mol/l |

| Enthalpy of Sublimation | - | 109.90 ± 2.70 kJ/mol |

| ¹H NMR (400 MHz, DMSO-d₆) δ ppm | 1.49 (d, 6H), 4.68 (sept, 1H), 7.18 (pent, 2H), 7.58 (d, 1H), 7.69 (d, 1H), 8.29 (s, 1H) iith.ac.in | - |

| FT-IR (liquid) cm⁻¹ | 3324, 3090, 3066, 2981, 2955, 1045, 1229 iith.ac.in | - |

Note: Data for this compound is primarily from studies on its synthesis and use as a precursor.

Synthetic Methodologies

The synthesis of N-substituted benzimidazoles like this compound is a well-documented area of organic chemistry.

A common and direct method for the synthesis of N-isopropyl benzimidazole involves the alkylation of benzimidazole. iith.ac.in In a modified literature procedure, this can be achieved by reacting benzimidazole with isopropyl bromide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org The reaction yields N-isopropyl benzimidazole as a thick, oily fluid. iith.ac.in

Another synthetic approach involves the reaction of o-phenylenediamine (B120857) with an appropriate alkylating agent. For instance, the synthesis of N-propylbenzene-1,2-diamine can be achieved by reacting o-phenylenediamine with propyl-p-toluenesulfonate in methanol (B129727) with triethylamine, followed by refluxing. swan.ac.uk This N-alkylated diamine can then be cyclized to form the corresponding benzimidazole. It has been noted that the synthesis involving a secondary alcohol, such as isopropanol, to form the isopropyl-benzimidazole can have a lower yield compared to using a primary alcohol due to increased steric hindrance, which makes the nucleophilic attack by the diamine more challenging. swan.ac.uk

Research Findings and Applications

While much of the research focuses on more complex derivatives, studies involving the this compound core highlight its utility in various fields of advanced chemical research.

Role in Coordination Chemistry and Catalysis

The this compound scaffold is a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry due to their strong σ-donating properties. cdnsciencepub.com For example, 1,3-diisopropylbenzimidazolium salts, which can be prepared from 1-isopropylbenzimidazole, are precursors to 1,3-di-isopropylbenzimidazole-2-ylidene, an NHC ligand. This ligand has been shown to be effective in stabilizing metal nanoclusters, such as silver-phosphorus polynuclear complexes. cdnsciencepub.com

Furthermore, manganese carbonyl complexes incorporating 1-isopropylbenzimidazole as a ligand have been synthesized and characterized. cdnsciencepub.com These types of metal complexes are investigated for their photo-releasable CO properties and their potential interactions with biological molecules, which is a growing area of research in bioinorganic chemistry. cdnsciencepub.com

Utility in Organic and Medicinal Chemistry Synthesis

In the realm of organic and medicinal chemistry, this compound serves as a versatile building block. Its derivatives are often investigated for their potential biological activities. For instance, various N-alkylated benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. chemeo.com

The synthesis of more complex molecules often starts with a simpler core like this compound. For example, it can be a starting material for producing compounds like 1-isopropyl-1H-benzimidazole-2-carbaldehyde, which then serves as an intermediate for creating a wider range of derivatives with potential antimicrobial and anticancer properties. chemeo.com The presence of the isopropyl group can influence the lipophilicity and, consequently, the biological activity of the final compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-7-11-9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJVKPYTXOUBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902611 | |

| Record name | NoName_3146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1 Propan 2 Ylbenzimidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 1-propan-2-ylbenzimidazole, these methods elucidate its fundamental electronic and structural properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. dokumen.pub It is frequently employed to determine the optimized ground state geometry and electronic properties of benzimidazole (B57391) derivatives. nih.govnih.gov Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) to ensure a high level of accuracy. dergipark.org.trresearchgate.net

The optimized geometric parameters, such as bond lengths and angles, calculated by DFT methods generally show excellent agreement with experimental data where available. nih.govnih.gov For instance, in related benzimidazole structures, the C-N bond lengths in the imidazole (B134444) ring are typically around 1.38 Å. nih.gov

Table 1: Representative Calculated Ground State Properties for a Benzimidazole System This table presents typical data obtained from DFT calculations on benzimidazole derivatives. The values are illustrative for a generic substituted benzimidazole system.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -552.8 |

| Dipole Moment (Debye) | 3.5 |

| C=N bond length (Å) | 1.34 |

| N-C(alkyl) bond length (Å) | 1.47 |

Frontier Molecular Orbital (FMO) Analysis of Benzimidazole Systems

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. cdnsciencepub.comcdnsciencepub.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. dergipark.org.trsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sapub.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.govdergipark.org.tr

In benzimidazole systems, the HOMO is typically localized over the entire molecule, while the LUMO is often concentrated on the benzimidazole and any attached phenyl rings. researchgate.net The introduction of an electron-donating alkyl group, such as the 1-propan-2-yl group, is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. FMO analysis has been successfully used to explain the rate-accelerating effects of alkyl substitutions in proton transfer reactions of benzimidazoles. cdnsciencepub.comcdnsciencepub.com

Table 2: Representative Frontier Molecular Orbital Data for a Benzimidazole Derivative This table provides illustrative FMO energy values for a substituted benzimidazole, calculated using DFT.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govpublish.csiro.aursc.org The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.govdergipark.org.tr

For benzimidazole derivatives, the most negative potential is generally located around the nitrogen atoms of the imidazole ring, indicating these as the primary sites for protonation and alkylation. nih.govpublish.csiro.auresearchgate.net This is consistent with experimental observations of electrophilic substitution on the benzimidazole ring. The MEP analysis can, therefore, effectively predict the kinetically preferred sites of reaction. publish.csiro.au The charge distribution can also be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.govsapub.org

Table 3: Representative Mulliken Atomic Charges for a Substituted Benzimidazole This table shows typical calculated atomic charges on key atoms in a benzimidazole derivative.

| Atom | Charge (a.u.) |

|---|---|

| N (imidazole ring) | -0.60 |

| C (imidazole ring, between Ns) | +0.45 |

| N (substituted, e.g., N1) | -0.55 |

Advanced Quantum Topologies (e.g., Quantum Theory of Atoms in Molecules, Reduced Density Gradient)

Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule. nih.gov

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the types of interactions (covalent, ionic, van der Waals). nih.govnih.gov This is achieved by locating bond critical points (BCPs) and analyzing the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. nih.gov

RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, which are crucial for understanding the stability of molecular conformations and crystal packing. This method plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density.

Reaction Pathway and Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally. chemmethod.com

Computational Studies on Reaction Energy Barriers and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the transition states and intermediates involved in a chemical transformation. chemmethod.com The calculation of activation energies (energy barriers) provides quantitative information about the feasibility and rate of a reaction.

For the synthesis of benzimidazoles, which can be formed through the condensation of o-phenylenediamines with aldehydes or carboxylic acids, computational studies can elucidate the detailed mechanism. rsc.orgnih.gov For example, theoretical studies on the alkylation of benzimidazole anions have used ab initio molecular orbital theory to explore both kinetically and thermodynamically controlled pathways. publish.csiro.au These studies often find that the calculated energy barriers and reaction pathways are in good agreement with experimental observations.

In the context of this compound synthesis, computational modeling could be used to compare different synthetic routes, for instance, the reaction of o-phenylenediamine (B120857) with isobutyraldehyde (B47883) or isobutyric acid. By calculating the energy profiles for each step of the proposed mechanisms, including the formation of intermediates and transition states, the most favorable reaction pathway can be determined. chemmethod.comrsc.org

Molecular Modeling and Simulation

Molecular modeling and simulation are foundational to understanding the chemical behavior of benzimidazole derivatives at an atomic level. These techniques allow for the exploration of molecular conformations and interactions that are often difficult to observe experimentally.

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis, a key aspect of molecular modeling, involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

NMR spectral studies of benzimidazole-N-acylhydrazone derivatives have shown that these compounds can exist as a mixture of two conformers: synperiplanar E and antiperiplanar E. acs.org For most of the studied compounds, the synperiplanar conformation was the more abundant form, making up 80-93% of the mixture. acs.org Such studies highlight how computational analysis can predict and explain the existence of multiple conformers in solution. While specific conformational analyses for this compound are not extensively documented, DFT computations have been performed on larger metal complexes that incorporate it as a ligand, confirming its optimized geometry within the complex. researchgate.netresearchgate.net

Table 1: Relative Energies of Different Conformations for a Bis(pyridinyl)-substituted Benzimidazole

| Polymorph/Conformer | Space Group | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| 1 | C2/c | 0.0 |

| 2 | Pnma | +6.2 |

| 3 | P-1 | +10.6 |

Data sourced from a DFT study on polymorphs of 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole. researchgate.net

The way molecules interact with each other governs the properties of bulk materials and is crucial in many chemical processes. For aromatic systems like benzimidazole, non-covalent interactions such as hydrogen bonds, C-H···π interactions, and π-π stacking are particularly important.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. researchgate.netnih.gov Studies on furan-substituted benzimidazoles have employed DFT calculations to quantify the energies of these interactions. In one such study, the interaction energies for different stacking arrangements were calculated to be between -39.8 and -55.0 kJ mol⁻¹. researchgate.net The analysis further broke down these energies into their constituent C-H···π and π-π components, which were found to be 9.4 and 24.1 kJ mol⁻¹, respectively, for one of the arrangements. researchgate.net

In crystal structures of various benzimidazole derivatives, π-π stacking interactions are frequently observed, with distances between the aromatic ring planes typically ranging from 3.25 to 3.60 Å. dergipark.org.trschrodinger.com These interactions, along with C-H···N and C-H···π interactions, play a significant role in the stabilization of the crystal packing. nih.govsigmaaldrich.com For example, DFT calculations on different polymorphs of a bis(pyridinyl)-substituted benzimidazole estimated the energy of the C-H···N interactions to be in the range of -11.2 to -14.4 kJ mol⁻¹. researchgate.net While some substituted benzimidazoles show significant π-π interactions, others may not, depending on the specific substituents and crystal packing. researchgate.netnih.gov

Table 2: Calculated Intermolecular Interaction Energies in Furan-Substituted Benzimidazoles

| System | Interaction Type | Calculated Interaction Energy (kJ mol⁻¹) |

|---|---|---|

| (Ia) | C-H···π and π-π | -43.0 |

| (Ib) | π-π | -39.8 |

| (II) | Head-to-head aromatic stacking | -48.5 |

| (III) | π-π | -55.0 |

Data sourced from a DFT study using the M06-2X/6-31+G(d) level of theory. researchgate.net

In Silico Chemical Space Exploration and Property Prediction (excluding biological outcomes)

In silico methods allow for the rapid screening and prediction of chemical properties for a vast number of compounds, exploring a "chemical space" that would be impractical to synthesize and test experimentally. nih.gov These computational tools can predict a range of physicochemical properties based on a molecule's structure.

Quantitative Structure-Property Relationship (QSPR) models are developed to correlate molecular descriptors (computationally derived properties) with experimentally measured physicochemical properties. researchgate.net For benzimidazole derivatives, QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR, have been used to develop mathematical models for predicting properties like the octanol-water partition coefficient (LogP). One such study on 28 benzimidazole derivatives developed a five-parameter linear equation with a squared correlation coefficient (R²) of 0.831, indicating good predictive power.

Modern web-based tools and cheminformatics workflows enable the high-throughput prediction of properties. dergipark.org.tr For example, the SwissADME tool can predict physicochemical properties and other parameters from a simple molecular structure input. dergipark.org.tr Such tools are valuable for initial assessments in chemical research. While often used in drug discovery to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, the underlying methods can be applied to predict fundamental chemical characteristics.

Validation of Theoretical Models with Experimental Structural Data

The reliability of computational predictions is established by comparing them with high-quality experimental data. For molecular structures, X-ray crystallography provides the gold standard for validation.

Numerous studies on benzimidazole derivatives have demonstrated a strong agreement between geometries optimized with DFT calculations and those determined by single-crystal X-ray diffraction. In a study of 1,2-disubstituted benzimidazoles, the calculated bond lengths, bond angles, and dihedral angles were found to be in close agreement with, though slightly higher than, the experimental X-ray diffraction values. acs.org Similarly, a combined experimental and theoretical study on new 2-methylbenzimidazole (B154957) derivatives found that geometric parameters calculated using DFT (B3LYP/6-311+G**) were consistent with experimental results. acs.org

This validation process is crucial, as it builds confidence in the theoretical models. Once validated, these models can be used to reliably predict the structures and properties of related compounds for which experimental data is not yet available, a core principle of computational chemistry.

Applications of 1 Propan 2 Ylbenzimidazole Derivatives in Chemical Catalysis

Role of Benzimidazole (B57391) Scaffolds as Catalytic Components in Organic Transformations

The benzimidazole scaffold is a privileged structure in catalyst design due to its unique electronic and steric properties. researchgate.net As a fusion of benzene (B151609) and imidazole (B134444) rings, it possesses a heteroatom-rich structure that can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netnih.gov These features allow benzimidazole derivatives to effectively bind with macromolecules and metal centers. nih.gov

The true catalytic prowess of benzimidazoles is often realized when they act as ligands, particularly as N-heterocyclic carbenes (NHCs), for transition metals. researchgate.net The ease with which the electronic and steric properties of the benzimidazole scaffold can be tailored through synthetic modifications allows for the fine-tuning of the resulting metal complex's catalytic activity. researchgate.net This has led to the development of a broad spectrum of catalysts for various organic transformations. researchgate.netenpress-publisher.comresearchgate.net The stability and strong σ-donating ability of benzimidazole-based NHC ligands contribute to the robustness and efficiency of the corresponding metal catalysts. researchgate.net Furthermore, the benzimidazole unit has been instrumental in the formation of metal-organic frameworks (MOFs) and polymers, which have found applications in catalysis, sensing, and material science. researchgate.net

Catalytic Activity in Specific Organic Reactions

Derivatives of 1-propan-2-ylbenzimidazole and related benzimidazole systems have demonstrated catalytic activity in a range of important organic reactions.

Benzimidazole derivatives are effective catalysts in various oxidation reactions. enpress-publisher.comresearchgate.net For instance, copper(II) complexes incorporating benzimidazole Schiff base ligands have been developed and studied for their catalytic performance in the oxidation of volatile organic compounds (VOCs) like toluene (B28343), as well as in the oxidation of benzyl (B1604629) alcohol and benzaldehyde (B42025). bohrium.com

Research has shown that the catalytic activity of these complexes is influenced by the specific structure of the benzimidazole ligand. In one study, two different benzimidazole Schiff base copper(II) complexes were synthesized and their catalytic efficiency in toluene oxidation was evaluated. The mechanism for this oxidation reaction was also proposed. bohrium.com

The oxidation of primary alcohols to carboxylic acids is another area where benzimidazole-related systems have been applied. For example, proline-based heteropolyoxometalates have been successfully used to catalyze the selective oxidation of 1-propanol (B7761284) to propionic acid using hydrogen peroxide as a green oxidant. d-nb.info This system also proved effective for the oxidation of other primary alcohols like 1-butanol, 1-pentanol, 1-hexanol, and benzyl alcohol, with the corresponding carboxylic acids being the primary products. d-nb.info

Table 1: Catalytic Oxidation of Alcohols using Benzimidazole-related Systems

| Catalyst System | Substrate | Oxidant | Major Product | Reference |

| Benzimidazole Schiff base Cu(II) complexes | Toluene | - | - | bohrium.com |

| Benzimidazole Schiff base Cu(II) complexes | Benzyl alcohol | - | Benzaldehyde | bohrium.com |

| (ProH)3[PW12O40] | 1-Propanol | H2O2 | Propionic acid | d-nb.info |

| (ProH)3[PW12O40] | 1-Butanol | H2O2 | Butyric acid | d-nb.info |

| (ProH)3[PW12O40] | 1-Pentanol | H2O2 | Valeric acid | d-nb.info |

| (ProH)3[PW12O40] | 1-Hexanol | H2O2 | Hexanoic acid | d-nb.info |

| (ProH)3[PW12O40] | Benzyl alcohol | H2O2 | Benzoic acid | d-nb.info |

While much of the literature focuses on the synthesis of benzimidazoles via reductive cyclization, the use of benzimidazole derivatives as catalysts in reduction reactions is also an area of interest. pcbiochemres.com For example, the reduction of o-nitroanilines in the presence of aldehydes can be facilitated to produce benzimidazoles. pcbiochemres.com

One-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes using zinc dust and sodium bisulfite in water has been shown to be an efficient method for synthesizing benzimidazole derivatives. pcbiochemres.com This process highlights the role of the reaction environment in facilitating the reduction and subsequent cyclization to form the benzimidazole core. pcbiochemres.com

Benzimidazole-based catalysts, particularly those involving palladium and nickel, have been extensively used to facilitate a variety of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki Coupling: Palladium complexes with benzimidazole-based ligands have proven to be highly effective catalysts for Suzuki cross-coupling reactions. tandfonline.comresearchgate.net For instance, a dinuclear palladium complex with 2-benzimidazolyl ligands showed high efficiency in the Suzuki coupling of aryl bromides in aqueous or alcohol solvents with a catalyst loading of just 0.1 mol %. acs.org A benzimidazole-based Pd(II) Schiff base complex has also been used in an ionic liquid for Suzuki reactions at room temperature, offering good to excellent yields and the ability to be recycled. tandfonline.com

Heck and Sonogashira Coupling: The same dinuclear palladium complex mentioned above also efficiently catalyzed Heck and Sonogashira-type couplings of aryl bromides. acs.org Palladium complexes with substituted benzimidazoles as N-donor ligands are recognized as important catalysts for these reactions. researchgate.net

Kumada Coupling: Novel chelating bidentate benzimidazole-based N-heterocyclic carbene ligands have been used to synthesize nickel(II) halide complexes. acs.org These complexes are active catalysts for the Kumada coupling of aryl chlorides and bromides with phenylmagnesium chloride, achieving complete conversion of the substrates. acs.org

Table 2: Benzimidazole-Based Catalysts in Coupling Reactions

| Catalyst System | Coupling Reaction | Substrates | Key Features | Reference |

| Dinuclear Pd complex with 2-benzimidazolyl ligands | Suzuki, Heck, Sonogashira | Aryl bromides | High efficiency, low catalyst loading, aqueous/alcohol solvents | acs.org |

| Benzimidazole-based Pd(II) Schiff base complex | Suzuki | Aryl boronic acids | Ionic liquid medium, room temperature, recyclable catalyst | tandfonline.com |

| Ni(II) complexes with chelating benzimidazole-based NHCs | Kumada | 4-chloroanisole, 4-bromoanisole | Active for less reactive aryl chlorides, high selectivity | acs.org |

The synthesis of the benzimidazole core itself is most commonly achieved through a condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or an aldehyde. thieme-connect.comrsc.orgencyclopedia.pubnih.gov Various catalysts have been employed to improve the efficiency and yield of these reactions.

For example, nano-Ni(II)/Y zeolite has been used as a catalyst for the condensation of o-phenylenediamines with aromatic aldehydes or orthoesters under solvent-free conditions, providing good to excellent yields. rsc.org Similarly, an Al2O3/CuI/PANI nanocomposite has been utilized for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes. rsc.org Other catalysts such as TiCl3OTf, bismuth nitrate, and amorphous {Mo72Fe30} nanocapsules have also been successfully employed. rsc.org

While these examples focus on the synthesis of benzimidazoles, they underscore the importance of catalysis in facilitating the condensation reactions that form the benzimidazole ring system. The benzimidazole products of these reactions can then be further functionalized to create derivatives like this compound.

In recent years, benzimidazole derivatives have emerged as promising components in photo- and electrocatalytic systems, particularly for applications in artificial photosynthesis and energy conversion.

Benzimidazoles can act as sacrificial electron donors in photocatalytic systems for CO2 reduction. beilstein-journals.orgacs.org Their low oxidation potentials make them effective in this role. beilstein-journals.org Notably, some benzimidazole derivatives can be recycled both photochemically and electrochemically, which is a significant advantage for creating sustainable catalytic cycles. beilstein-journals.org For instance, a metal-free system using an organic photocatalyst has been developed to reduce an oxidized benzimidazole derivative. beilstein-journals.org

In the realm of electrocatalysis, a hybrid material composed of a cobalt-benzimidazole substituted metal-organic phthalocyanine (B1677752) and reduced graphene oxide (CoBImPc/rGO) has been developed as a novel electrocatalyst for the oxygen evolution reaction (OER). rsc.org This hybrid material demonstrated enhanced catalytic activity and stability, making it a potential candidate for applications in water splitting and energy storage systems. rsc.org Benzimidazole Schiff-based copper(II) complexes have also been studied as electrocatalysts for water splitting, showing promising performance for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). bohrium.com

Furthermore, a new radical route for the synthesis of benzimidazoles has been demonstrated using photoredox coupling of alcohols and diamines over Pd-decorated ultrathin ZnO nanosheets, which also produces stoichiometric hydrogen (H2). whiterose.ac.uk

Table 3: Photo- and Electrocatalytic Applications of Benzimidazole Systems

| Catalytic System | Application | Key Findings | Reference |

| Benzimidazole derivatives | Photocatalytic CO2 reduction | Act as efficient sacrificial electron donors; can be recycled | beilstein-journals.orgacs.org |

| CoBImPc/rGO hybrid | Electrocatalytic Oxygen Evolution Reaction (OER) | Enhanced catalytic activity and stability | rsc.org |

| Benzimidazole Schiff base Cu(II) complexes | Electrocatalytic water splitting (OER and HER) | Good performance with low onset potential and high current densities | bohrium.com |

| Pd/ZnO nanosheets | Photoredox synthesis of benzimidazoles | New radical route with concomitant H2 evolution | whiterose.ac.uk |

Photo- and Electrocatalytic Applications of Benzimidazole Systems

Catalysis in Water Splitting Processes

Water splitting, the process of dissociating water into oxygen and hydrogen, is a cornerstone of renewable energy strategies, offering a clean route to hydrogen fuel. The process is typically divided into two half-reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Efficient catalysts are required to lower the kinetic barriers for both reactions.

While the broader class of nitrogen-containing heterocyclic compounds, such as those in metal-organic frameworks (MOFs), has been investigated for water splitting, specific research focusing on this compound derivatives is not prominent in current literature. However, the foundational principles are well-established. For instance, cobalt-based MOFs incorporating benzimidazole (BIm) linkers have been shown to be effective bifunctional electrocatalysts for both the oxygen evolution reaction (OER) and the electrochemical nitrogen reduction reaction (ENRR). northumbria.ac.uk Similarly, dinuclear cobalt complexes with benzimidazole-derived ligands have been synthesized to enhance the efficiency and stability of molecular catalysts for both HER and OER. researchgate.net

Studies on related structures provide insight into potential applications. Two-dimensional MOFs with bis(azabenzimidazole) ligands have been designed as efficient heterogeneous catalysts for the OER in alkaline solutions. acs.orgacs.org These materials require overpotentials of 450-470 mV to achieve a current density of 10 mA/cm², a benchmark relevant to solar energy conversion. acs.orgacs.org Furthermore, some benzimidazole Schiff base copper(II) complexes have demonstrated electrocatalytic activity for water splitting, including both OER and HER. bohrium.com Other research has noted that while investigating benzimidazole derivatives for corrosion inhibition, their addition to acidic solutions influences the rate of hydrogen evolution. nih.govrsc.orgacs.org These findings suggest that the benzimidazole scaffold is a viable candidate for designing future water-splitting catalysts, even though the specific role of the 1-propan-2-yl substituent has yet to be detailed.

Benzimidazole-Based Catalysts for Carbon Dioxide Reduction

The catalytic reduction of carbon dioxide (CO₂) into value-added chemicals is a critical area of research for mitigating greenhouse gas emissions and creating sustainable chemical feedstocks. Benzimidazole derivatives have emerged as promising catalysts in this field, demonstrating activity in both chemical and electrochemical CO₂ reduction pathways.

A notable application is the use of recyclable benzimidazole-based organo-hydrides as metal-free catalysts for the chemical reduction of CO₂ to formate (B1220265) (HCOO⁻). researchgate.net These catalysts operate through a reversible aromatization-dearomatization process of the heterocyclic ring. researchgate.net In one study, a formate yield of 66% was achieved under mild conditions, with the addition of potassium tetrafluoroborate (B81430) to stabilize the ionic products. researchgate.net After the reduction, the benzimidazole hydride is oxidized to a benzimidazolium cation, which can be electrochemically reduced back to its hydride form, demonstrating its recyclability for potential electrocatalytic systems. researchgate.net

Furthermore, porous ionic polymers synthesized from benzimidazole derivatives have been successfully used as metal-free, heterogeneous catalysts for the cycloaddition of CO₂ to epoxides, forming cyclic carbonates. One such catalyst, featuring amino functional groups, achieved a 97% yield in the CO₂ cycloaddition reaction, highlighting the synergistic effect of bromide ions, hydrogen bond donors, and the cationic nitrogen within the polymer structure. acs.orgnih.gov

Table 1: Performance of Benzimidazole-Based Catalysts in CO₂ Reduction

| Catalyst Type | Application | Key Product | Reported Yield / Efficiency | Reference |

|---|---|---|---|---|

| Benzimidazole-based organo-hydride | Metal-free chemical reduction | Formate | 66% yield | researchgate.net |

| Benzimidazole-modified copper foil | Electrochemical reduction | C₂/C₃ products (e.g., ethylene) | 92.1% Faradaic efficiency | acs.org |

| Porous ionic polymer (BZI-NH₂) | CO₂ cycloaddition | Cyclic carbonates | 97% yield | acs.orgnih.gov |

Applications in Nitrogen Reduction Catalysis

The conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) through the nitrogen reduction reaction (NRR) is essential for fertilizer production and as a potential hydrogen storage medium. The conventional Haber-Bosch process is energy-intensive, motivating the search for alternative electrocatalytic and photocatalytic methods that operate under mild conditions. mdpi.com

However, the electrochemical NRR (e-NRR) is challenging due to the extreme stability of the N≡N triple bond and strong competition from the hydrogen evolution reaction (HER) in aqueous electrolytes. mdpi.com Current research in heterogeneous catalysis for NRR is largely focused on noble metals (like Ru, Au), metal compounds (like Mo₂N), and single-atom catalysts where transition metals are dispersed on supports such as N-doped carbon or graphene. mdpi.com

While benzimidazole derivatives are versatile in many catalytic applications, their use specifically for the nitrogen reduction reaction is not yet widely documented in the scientific literature. An important exception is the development of a cobalt-based metal-organic framework (MOF) that uses benzimidazole (BIm) as an organic linker. This Co(BIm) MOF was found to be a highly effective bifunctional electrocatalyst, active for both the oxygen evolution reaction and the electrochemical reduction of nitrogen to ammonia. northumbria.ac.uk This catalyst achieved an impressive ammonia production rate of 260 µg h⁻¹ mg⁻¹ with a Faradaic efficiency of 35.42%, representing one of the best-performing MOF-based electrocatalysts reported for this dual function. northumbria.ac.uk This finding highlights the potential of incorporating benzimidazole structures into catalyst design for NRR, although specific derivatives like this compound have not been explicitly studied in this context.

Development and Performance of Immobilized and Heterogeneous Catalytic Systems

Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a key strategy in green chemistry and industrial processes. This approach simplifies catalyst separation from the reaction mixture, enhances catalyst stability, and allows for recovery and reuse, thereby reducing costs and waste. preprints.org Various materials, including silica, magnetic nanoparticles, polymers, and carbon nanotubes, have been employed as supports for catalysts used in the synthesis of or derived from benzimidazoles. doi.orgmdpi.comajgreenchem.comresearchgate.net

Several studies have demonstrated the successful heterogenization of catalysts for the synthesis of benzimidazole derivatives. For example, a silica-supported piperazine (B1678402) sulfosalicylic acid has been shown to be a highly efficient and recyclable catalyst for producing 2-aryl-benzimidazoles. niscpr.res.in Similarly, ionic liquids have been supported on magnetic Fe₃O₄ nanoparticles, creating a catalyst that is easily recoverable with an external magnet and can be reused for at least seven consecutive runs without significant loss of activity. ajgreenchem.comajgreenchem.com Other supports like Montmorillonite K10 clay and metal-organic frameworks (MOFs) have also been used to create reusable, solid acid catalysts for benzimidazole synthesis under solvent-free conditions. preprints.orgbohrium.com

The benzimidazole moiety itself can be part of an immobilized system. In one instance, a cadmium-based MOF was incorporated into a poly(vinylidene fluoride) (PVDF) mixed-matrix membrane. acs.org This membrane, acting as a heterogeneous catalyst, showed excellent recyclability and continuous usability for the production of benzimidazole derivatives. acs.org In another approach, bimetallic nanoparticles of Cu–Ti supported on functionalized multi-walled carbon nanotubes (FMWCNTs) yielded 98% of substituted benzimidazole derivatives, demonstrating the effectiveness of carbon-based supports. mdpi.com These examples underscore the versatility of immobilization techniques in creating robust and efficient catalytic systems involving benzimidazole compounds.

Table 2: Examples of Immobilized and Heterogeneous Catalytic Systems for Benzimidazole Synthesis

| Catalyst System | Support Material | Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| Piperazine sulfosalicylic acid | Silica Gel | Synthesis of 2-aryl-benzimidazoles | Highly efficient and recyclable | niscpr.res.in |

| Ionic liquid | Magnetic Nanoparticles (Fe₃O₄) | Synthesis of benzimidazole derivatives | Reusable for 7 cycles with no significant loss of activity | ajgreenchem.comajgreenchem.com |

| Cu-Ti bimetallic nanoparticles | Carbon Nanotubes (FMWCNTs) | Synthesis of substituted benzimidazoles | 98% product yield | mdpi.com |

| Cadmium-based MOF | Poly(vinylidene fluoride) (PVDF) membrane | Synthesis of benzimidazole derivatives | Remarkable recyclability and continuous usability | acs.org |

| NH₂-MIL-125(Ti) | Metal-Organic Framework (MOF) | Synthesis of benzimidazoles | Good yield and high recyclability | bohrium.com |

Materials Science Research on 1 Propan 2 Ylbenzimidazole Based Systems

Crystal Engineering and Supramolecular Chemistry with Benzimidazole (B57391) Derivatives

The physicochemical characteristics of the benzimidazole core, particularly its capacity for both hydrophobic interactions and metal coordination, enable its assembly into complex supramolecular structures. researchgate.net The design and modification of benzimidazole derivatives are crucial for building diverse structures, from discrete coordination complexes to advanced macrostructures like nanowires. researchgate.net

The construction of ordered molecular assemblies from benzimidazole derivatives is governed by a network of noncovalent interactions. researchgate.net The final structure and morphology of the resulting material are highly dependent on the assembly conditions. researchgate.net In the solid state, benzimidazole derivatives frequently organize into predictable patterns, such as chains and dimers, driven by specific intermolecular forces. For instance, studies on phenol-substituted benzimidazoles reveal the formation of chains through O-H···N hydrogen bonds. nih.gov Similarly, other derivatives form chain structures stabilized by N-H···N hydrogen bonds. researchgate.net

The introduction of a 1-propan-2-yl group at the N1 position introduces significant steric considerations. Unlike linear alkyl chains, the branched nature of the isopropyl group can influence the planarity and stacking of the benzimidazole units. This steric hindrance may prevent the formation of tightly packed structures, potentially leading to materials with different densities, porosities, and optical properties compared to their N-methyl or N-ethyl counterparts. sci-hub.st The crystal packing in such systems becomes a delicate balance between attractive forces, like π-π stacking, and steric repulsion from the bulky alkyl group.

The supramolecular architecture of benzimidazole-based materials is dictated by a variety of weak interactions, which collectively determine the final solid-state structure.

π-π Stacking: This is a dominant interaction in the assembly of benzimidazole derivatives. researchgate.net The planar, aromatic benzimidazole core readily engages in π-π stacking, often in head-to-tail or head-to-head arrangements. nih.govmdpi.com These interactions are critical in the formation of helical supramolecular architectures in metal complexes of benzimidazole derivatives and influence the fluorescence properties of the resulting materials. acs.orgrsc.org The distance between the interacting rings is typically in the range of 3.25 to 3.60 Å. mdpi.com The presence of a bulky substituent like the 1-propan-2-yl group can modulate these interactions, affecting the stacking distance and geometry, which in turn influences the material's electronic properties. sci-hub.st

Halogen Bonding: When halogen atoms are introduced into the benzimidazole scaffold, halogen bonding can become a primary structure-directing force. nih.gov Studies on iodoimidazole derivatives have shown the formation of strong C—I⋯N and C—I⋯π halogen bonds, which can dictate the assembly into one-dimensional ribbons or discrete dimers. nih.govresearchgate.net This interaction is highly directional and has been leveraged in the preparation of functional materials. nih.gov

Heavy-Atom Effects: The incorporation of heavy atoms, either directly into the benzimidazole ligand or through coordination with a metal ion like mercury, can significantly alter the photophysical properties of the material. acs.org This "heavy-atom effect" enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This phenomenon is exploited to promote phosphorescence and has been applied in the development of materials for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). acs.orgnih.govsemanticscholar.org

Below is a table summarizing the energies of various intermolecular interactions observed in different benzimidazole systems, providing a quantitative insight into their relative strengths.

| Interaction Type | Interacting Molecules/Moieties | Calculated Interaction Energy (kJ/mol) | Reference |

| N-H···N Hydrogen Bond | Centrosymmetric Dimers | -58.6 to -77.5 (-14 to -18.52 kcal/mol) | orientaljphysicalsciences.org, orientaljphysicalsciences.org |

| C-H···N Hydrogen Bond | Dimer Formation | -8.4 to -20.9 (-2 to -5 kcal/mol) | orientaljphysicalsciences.org, orientaljphysicalsciences.org |

| π-π Stacking | Furan-Substituted Benzimidazoles | -39.8 to -55.0 | nih.gov |

| C-H···π Interaction | Furan-Substituted Benzimidazoles | 9.4 | nih.gov |

Development of Functional Materials Utilizing Benzimidazole Scaffolds

The inherent properties of the benzimidazole unit, such as its electron-accepting ability, π-bridging potential, and ion-coordinating capabilities, make it an exceptional candidate for creating functional materials. tandfonline.combenthamdirect.com

Benzimidazole derivatives are widely investigated for their applications in organic electronics. Their structural similarity to natural nucleotides, combined with their photophysical properties, makes them suitable for various devices. tandfonline.com They have been successfully used as:

Organic Light-Emitting Diodes (OLEDs): Bipolar benzimidazole derivatives with high glass transition temperatures have been developed as host materials in OLEDs, leading to devices with high efficiency and improved thermal stability. rsc.org

Fluorescent Sensors: The multifunctionality of the benzimidazole scaffold allows for the design of optical chemical sensors. tandfonline.comresearchgate.net These sensors can detect changes in pH or the presence of metal ions through changes in their fluorescence. researchgate.net

n-Type Semiconductors: Certain benzimidazole derivatives exhibit n-type semiconducting behavior in organic field-effect transistors (OFETs), with fluorinated versions achieving respectable electron mobilities. researchgate.net, elsevierpure.com

The 1-propan-2-yl substituent would likely influence the performance of these materials by altering their solid-state packing and morphology. As shown in studies with other N-alkyl benzimidazoles, increasing the steric hindrance of the alkyl group can enhance the miscibility between the dopant and a host polymer, leading to optimized electrical conductivity. polimi.it, rsc.org

Benzimidazole-based linkers are key components in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs). researchgate.net A significant subclass of MOFs, known as Zeolitic Imidazolate Frameworks (ZIFs), often utilizes imidazolate or benzimidazolate linkers to connect metal ions (e.g., Zn²⁺, Co²⁺) into zeolite-like topologies. nih.gov

A well-known example is ZIF-7, which has the chemical formula Zn(BzIm)₂ (where BzIm = benzimidazolate). nih.gov This material exhibits a sodalite topology and shows structural flexibility depending on temperature and the presence of guest molecules. nih.gov Researchers have also created mixed-linker ZIFs by combining benzimidazole and its derivatives, such as 4,5-dichloroimidazole, to tune the framework's properties for applications like CO₂/N₂ separation. nih.gov Furthermore, direct synthesis methods have been developed to produce 7 nm thick 2D nanosheets of zinc(II)-benzimidazole-acetate, which are promising for gas separation membranes. osti.gov The incorporation of a 1-propan-2-ylbenzimidazole linker into a MOF structure would directly impact the framework's pore size, shape, and surface chemistry, thereby influencing its adsorption and separation characteristics for specific gases or molecules. osti.gov

Influence of Molecular Structure and Substituent Effects on Bulk Material Properties

The bulk properties of materials derived from benzimidazole are highly sensitive to the nature and position of substituents on the heterocyclic core. elsevierpure.com, impactfactor.org Strategic substitution allows for the rational design of materials with tailored electronic, optical, and physical characteristics.

The 1-propan-2-yl group, as a branched N-alkyl substituent, plays a significant role in modulating these properties. Research on a series of N-alkyl substituted 1H-benzimidazoles used as n-type dopants for a naphthalene-diimide based copolymer demonstrated a clear relationship between the alkyl substituent and the material's conductivity. polimi.it, rsc.org The findings are summarized below.

| N-Alkyl Substituent | Steric Hindrance | Miscibility with Polymer | Resulting Electrical Conductivity (σ) | Reference |

| Methyl | Low | Lower | Lower | polimi.it, rsc.org |

| Ethyl | Moderate | Intermediate | Intermediate | polimi.it, rsc.org |

| Propyl | Moderate | Higher | Higher | polimi.it, rsc.org |

| Isopropyl (Propan-2-yl) | High (Branched) | Enhanced | Optimized | polimi.it, rsc.org |

| Butyl | Moderate (Linear) | High | Optimized | polimi.it, rsc.org |

As the data indicates, increasing the length or steric hindrance of the alkyl substituent, including branching as in the isopropyl group, enhances the miscibility between the benzimidazole dopant and the polymer matrix. polimi.it, rsc.org This improved miscibility leads to more effective doping and, consequently, higher electrical conductivity. polimi.it, rsc.org The steric bulk of the 1-propan-2-yl group can disrupt excessive crystallization of the dopant, allowing for better intercalation within the semicrystalline polymer morphology. polimi.it

In other areas, such as dye-sensitized solar cells (DSSCs), the placement of alkyl substituents on benzimidazole-based dyes has a pronounced effect on photovoltaic properties. tandfonline.comacs.org For instance, placing alkyl groups in a way that twists the molecular structure can effectively suppress charge recombination and increase electron lifetime, leading to higher open-circuit voltages (Voc). acs.org Therefore, the specific stereoelectronic profile of the 1-propan-2-yl group makes it a valuable substituent for tuning the properties of benzimidazole-based materials for a wide range of electronic and optoelectronic applications.

Emerging Research Avenues and Methodological Advancements in Benzimidazole Chemistry

Integration of Computational Methods with Automated Synthesis Design

The synergy between computational chemistry and automated synthesis is revolutionizing the design and preparation of novel benzimidazole (B57391) derivatives. While specific computational studies on 1-Propan-2-ylbenzimidazole are not extensively documented in publicly available literature, the general principles of these integrated methods are directly applicable.

Computational approaches, such as Density Functional Theory (DFT) and other ab initio methods, are employed to predict the structural, electronic, and spectroscopic properties of benzimidazole derivatives. nih.govnih.gov These calculations can elucidate reaction mechanisms, predict reaction outcomes, and guide the selection of optimal reaction conditions, thereby accelerating the development of synthetic protocols. For instance, computational studies on 1,2-disubstituted benzimidazoles have been used to calculate bond lengths, bond angles, and charge distributions, which are then correlated with their non-linear optical (NLO) properties. nih.gov

Automated synthesis platforms, in conjunction with computational design, enable the rapid generation of libraries of compounds for high-throughput screening. nih.govchemrxiv.org Polymer-assisted solution phase (PASP) synthesis, for example, has been automated for the parallel synthesis of substituted benzimidazoles, yielding products in good yields and high purities without the need for traditional chromatographic purification. nih.gov This automated approach allows for the systematic modification of the benzimidazole core, including the introduction of substituents like the 1-propan-2-yl group, to explore structure-activity relationships.

The integration of these methodologies allows for a cyclical process of design, synthesis, and testing. A computationally designed library of benzimidazole derivatives, including analogs of this compound, can be synthesized using automated platforms. The experimental data from the screening of these compounds can then be used to refine the computational models, leading to the design of more potent and selective molecules.

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of benzimidazoles. nih.gov For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.1-7.6 ppm. The isopropyl group at the N-1 position would exhibit a methine proton signal (a septet) and a doublet for the two methyl groups.

The ¹³C NMR spectrum of a related compound, 2-(Phenylmethyl)-1-propan-2-yl-benzimidazole, provides insight into the expected chemical shifts. The carbons of the benzimidazole ring typically resonate between δ 110 and 150 ppm. The isopropyl group's methine carbon would appear further upfield, and the methyl carbons would be the most shielded.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Benzimidazole Aromatic Carbons | 110 - 150 |

| Isopropyl Methine Carbon | 45 - 55 |

| Isopropyl Methyl Carbons | 20 - 25 |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of benzimidazole derivatives typically shows a prominent molecular ion peak. scispace.comresearchgate.net The fragmentation patterns are influenced by the nature of the substituents. For this compound, fragmentation would likely involve the loss of the isopropyl group or cleavage within the benzimidazole ring. The mass spectrum of 2-(Phenylmethyl)-1-propan-2-yl-benzimidazole shows a molecular ion peak and fragments corresponding to the loss of the benzyl (B1604629) and isopropyl groups. spectrabase.com

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.net While a crystal structure for this compound is not available, studies on other benzimidazole derivatives reveal common structural motifs, such as planar benzimidazole rings and intermolecular hydrogen bonding. jsac.or.jpnih.gov For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde shows a planar benzimidazole moiety. jsac.or.jp

Development of Novel and Sustainable Synthetic Strategies for Complex Benzimidazole Architectures

The development of environmentally benign and efficient synthetic methods is a major focus in modern organic chemistry. chemmethod.com This is particularly relevant for the synthesis of benzimidazoles, given their widespread use.

Green Chemistry Approaches: Traditional methods for benzimidazole synthesis often involve harsh reaction conditions and the use of hazardous solvents. mdpi.com Green chemistry approaches aim to overcome these limitations by utilizing milder reagents, renewable solvents, and catalytic methods. rjptonline.orgresearchgate.net For instance, the condensation of o-phenylenediamines with aldehydes can be carried out in water, a green solvent, to produce 2-substituted benzimidazoles. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. mdpi.com The use of deep eutectic solvents (DES) as both the reaction medium and catalyst offers a sustainable and selective method for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. nih.gov

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Harsh acids, high temperatures, organic solvents | Well-established | Environmentally unfriendly, often low yields |

| Microwave-assisted | Solvent-free or in green solvents | Rapid, high yields | Requires specialized equipment |

| Aqueous Synthesis | Water as solvent | Environmentally benign, safe | Limited solubility of some reactants |

| Deep Eutectic Solvents | DES as solvent and catalyst | High selectivity, sustainable | DES preparation required |

Novel Synthetic Methodologies: Recent research has focused on the development of novel catalytic systems and reaction pathways for the synthesis of complex benzimidazole architectures. Transition-metal-free intramolecular amination of aryl iodides provides a direct route to the benzimidazole ring system in water. mdpi.com The use of air as a benign oxidant in the one-pot condensation of o-phenylenediamines with aromatic aldehydes represents a simple and environmentally friendly procedure. researchgate.net These novel methods provide access to a wide range of substituted benzimidazoles, including those with intricate substitution patterns that are difficult to achieve through traditional methods. While a specific novel synthesis for this compound is not highlighted in the literature, these general methodologies could be readily adapted for its preparation.

Q & A

Q. Basic Research Focus

- Spectroscopic methods :

- ¹H/¹³C-NMR : Confirm regioselectivity of propan-2-yl substitution via chemical shifts (δ 1.4–1.6 ppm for isopropyl protons) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤5 ppm .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities at ≤0.5% levels .

Advanced Consideration

X-ray crystallography resolves stereochemical ambiguities in chiral derivatives. For example, crystallographic data for benzimidazole-oxadiazole hybrids revealed planar conformations critical for target binding .

How can computational models improve the design of this compound-based therapeutics?

Q. Advanced Research Focus

- Drug-likeness prediction : Use Molinspiration or SwissADME to calculate Lipinski parameters (e.g., logP ≤5, H-bond donors ≤5). Derivatives violating these rules (e.g., TPSA >140 Ų) may exhibit poor bioavailability .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with EGFR or tubulin) over 100 ns to assess binding stability .

What strategies mitigate threats to validity in pharmacological studies of this compound?

Q. Basic Research Focus

- Internal validity :

- Control for metabolic interference using cytochrome P450 inhibitors (e.g., ketoconazole) in hepatotoxicity assays .

- Validate antiproliferative activity via dual assays (MTT and trypan blue exclusion) .

- External validity : Test compounds in ≥3 cell lines (e.g., MCF-7, A549, HEK293) to generalize findings .

Advanced Consideration

Employ CRISPR-Cas9 gene editing to create isogenic cell lines, isolating compound effects on specific targets (e.g., p53 or Bcl-2 pathways) .

How do structural modifications of this compound impact its pharmacokinetic profile?

Q. Advanced Research Focus

- Absorption : Introduce methyl groups at the benzimidazole N1 position to enhance intestinal permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .

- Metabolism : Fluorine substitution at the para position reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ >8 h in rat plasma) .

What in vivo models are suitable for evaluating this compound efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.